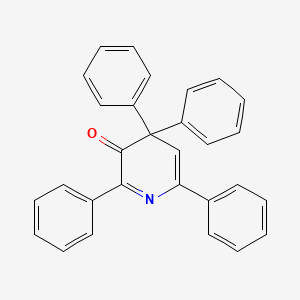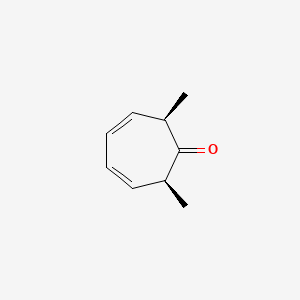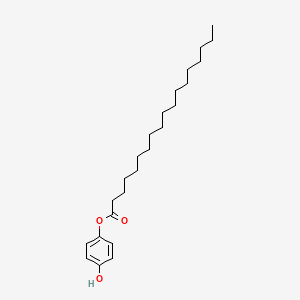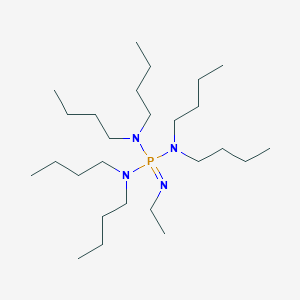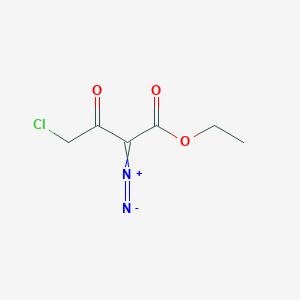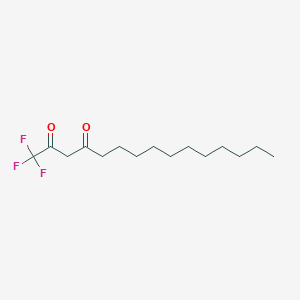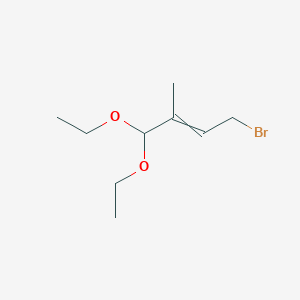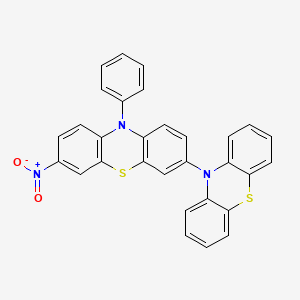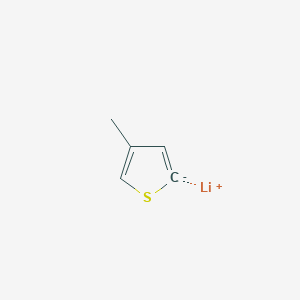
1,1'-Bis(4-methylphenyl)-4,4'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of two 4-methylphenyl groups attached to a bipyridin-1-ium core, with two perchlorate anions balancing the charge
Méthodes De Préparation
The synthesis of 1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the desired diperchlorate compound . This method is known for its high yield and mild reaction conditions.
Analyse Des Réactions Chimiques
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its interaction with molecular targets through its bipyridin-1-ium core and 4-methylphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridin-1-ium diperchlorate
- 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groupsFor example, the bromophenyl derivative may exhibit different reactivity in substitution reactions compared to the methylphenyl derivative .
Propriétés
Numéro CAS |
85077-92-5 |
|---|---|
Formule moléculaire |
C24H22Cl2N2O8 |
Poids moléculaire |
537.3 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4-[1-(4-methylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C24H22N2.2ClHO4/c1-19-3-7-23(8-4-19)25-15-11-21(12-16-25)22-13-17-26(18-14-22)24-9-5-20(2)6-10-24;2*2-1(3,4)5/h3-18H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
TWTXAFXGKAHFEG-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


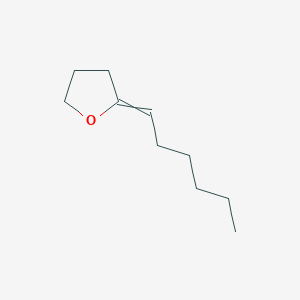
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
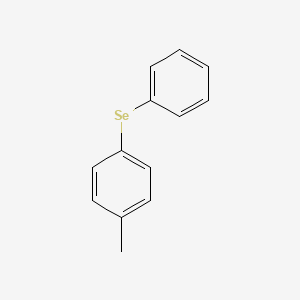
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
